
1-(Borolan-1-yl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Borolan-1-il)-1H-pirrol es un compuesto organobórico que presenta un átomo de boro enlazado a un anillo de pirrol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(Borolan-1-il)-1H-pirrol generalmente implica la reacción de pirrol con un reactivo que contiene boro. Un método común es la reacción de pirrol con ácido bórico o éster bórico bajo condiciones catalizadas por paladio. La reacción generalmente se lleva a cabo en presencia de una base como carbonato de potasio y un ligando como trifenilfosfina. Las condiciones de reacción a menudo implican calentar la mezcla a un rango de temperatura de 80-100 °C durante varias horas para lograr el producto deseado.
Métodos de producción industrial
La producción industrial de 1-(Borolan-1-il)-1H-pirrol puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la cristalización y la cromatografía para obtener productos de alta pureza adecuados para aplicaciones industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(Borolan-1-il)-1H-pirrol se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de ácido bórico.
Reducción: Las reacciones de reducción pueden convertir la porción de boro en otros grupos funcionales.
Sustitución: El átomo de boro se puede sustituir con otros grupos a través de reacciones con electrófilos o nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y periodato de sodio.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y compuestos organometálicos en diversas condiciones.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos bóricos, mientras que las reacciones de sustitución pueden producir una amplia gama de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
1-(Borolan-1-il)-1H-pirrol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la formación de moléculas complejas y polímeros.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su uso en el desarrollo de fármacos, especialmente como precursor de productos farmacéuticos que contienen boro.
Industria: Se utiliza en la producción de materiales avanzados, como polímeros dopados con boro y componentes electrónicos.
Mecanismo De Acción
El mecanismo de acción de 1-(Borolan-1-il)-1H-pirrol implica su interacción con varios objetivos moleculares y vías. El átomo de boro en el compuesto puede formar complejos estables con biomoléculas, influyendo en su estructura y función. Esta interacción puede conducir a la modulación de actividades enzimáticas, la interrupción de los procesos celulares y la inducción de respuestas biológicas específicas.
Comparación Con Compuestos Similares
Compuestos similares
1-(Borolan-1-il)-1H-indol: Estructura similar pero con un anillo de indol en lugar de un anillo de pirrol.
1-(Borolan-1-il)-1H-tiofeno: Contiene un anillo de tiofeno en lugar de un anillo de pirrol.
1-(Borolan-1-il)-1H-furano: Presenta un anillo de furano en lugar del anillo de pirrol.
Singularidad
1-(Borolan-1-il)-1H-pirrol es único debido a sus propiedades electrónicas y estéricas específicas conferidas por el anillo de pirrol. Estas propiedades influyen en su reactividad e interacciones con otras moléculas, lo que lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
192522-31-9 |
|---|---|
Fórmula molecular |
C8H12BN |
Peso molecular |
133.00 g/mol |
Nombre IUPAC |
1-(borolan-1-yl)pyrrole |
InChI |
InChI=1S/C8H12BN/c1-2-6-9(5-1)10-7-3-4-8-10/h3-4,7-8H,1-2,5-6H2 |
Clave InChI |
YISBNVMBSNMRLJ-UHFFFAOYSA-N |
SMILES canónico |
B1(CCCC1)N2C=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


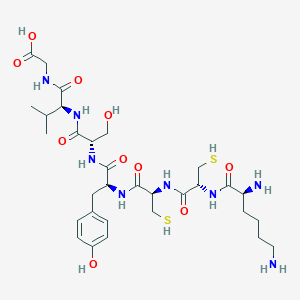
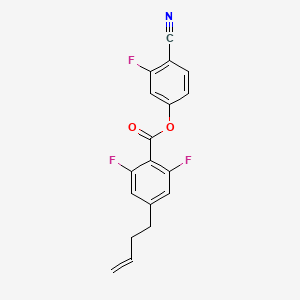
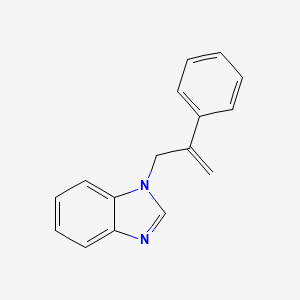
![2-Diazonio-3-ethoxy-1-[(furan-2-yl)methoxy]-3-oxoprop-1-en-1-olate](/img/structure/B12579148.png)
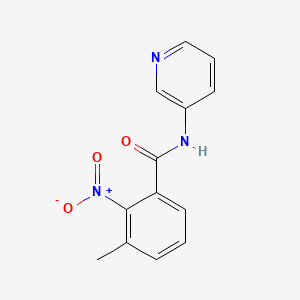
![Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]-](/img/structure/B12579174.png)
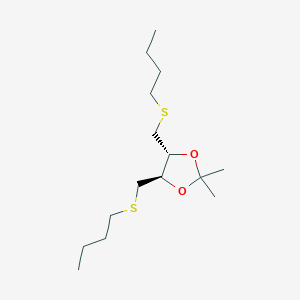
![[(Methaneseleninyl)methyl]benzene](/img/structure/B12579186.png)

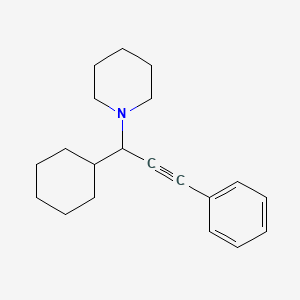
![4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate](/img/structure/B12579204.png)

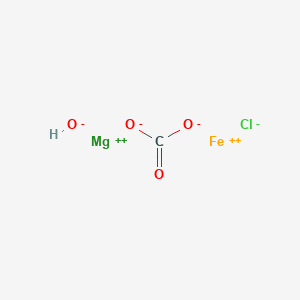
![1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579235.png)
